2-Methyl-4-(methylsulfonyl)benzoic acid is an aromatic compound characterized by a methylsulfonyl group attached to a methyl-substituted benzoic acid. This compound has gained attention in the fields of organic chemistry and pharmaceuticals due to its unique structural properties and potential applications.
The compound can be synthesized from various starting materials, including substituted benzoic acids and methylsulfonyl chlorides. It is often produced in laboratory settings for research purposes and can be obtained through commercial chemical suppliers.
2-Methyl-4-(methylsulfonyl)benzoic acid is classified as an aromatic carboxylic acid. It falls under the category of sulfonic acids due to the presence of the methylsulfonyl functional group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its chemical structure.
The synthesis of 2-Methyl-4-(methylsulfonyl)benzoic acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. For example, in one method, the reaction may be carried out at temperatures between 140°C and 200°C under oxygen pressure to facilitate oxidation .
The molecular formula for 2-Methyl-4-(methylsulfonyl)benzoic acid is , with a molecular weight of approximately 270.31 g/mol. The structure features a methyl group and a methylsulfonyl group attached to a benzoic acid framework.
2-Methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of 2-nitro-4-methylsulfonyltoluene yields 2-nitro-4-methylsulfonylbenzoic acid.
The mechanism of action for 2-Methyl-4-(methylsulfonyl)benzoic acid primarily involves its interactions in biochemical pathways where it may act as an intermediate or active agent in synthetic processes or biological systems.
Research indicates that compounds with methylsulfonyl groups often exhibit enhanced solubility and bioactivity, which may contribute to their potential therapeutic applications .
2-Methyl-4-(methylsulfonyl)benzoic acid is utilized in various scientific research applications, particularly in organic synthesis and pharmaceutical development. Its unique structure allows it to serve as a building block for more complex molecules or as an active ingredient in drug formulations targeting specific biological pathways.
The compound’s structure features a benzoic acid group at position 1, a methyl group at position 2, and a methylsulfonyl moiety at position 4. Key properties include:
Cc1cc(S(C)(=O)=O)ccc1C(=O)O
[7] Table 1: Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₉H₁₀O₄S |
Molecular Weight | 214.24 g/mol |
Appearance | White to off-white crystalline solid |
Solubility (Methanol) | >50 mg/mL |
Characteristic IR Bands | 1690 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂) |
Industrial synthesis typically employs oxidation or halogenation routes:- Halogenation-Alkylation-Oxidation:1. Chlorination of 2-nitro-4-methylsulfonyl toluene to form 1-chloro-2-nitro-4-methylsulfonyl benzene.2. Cyanoalkylation with cyanoacetamide/methyl cyanoacetate using KOH/NaOH in DMSO (5–50°C).3. Oxidation of intermediates (e.g., 2-cyano-2-(4-methylsulfonyl-2-nitrophenyl)acetamide) with H₂O₂ or NaOCl catalyzed by sodium tungstate [6].- Direct Methyl Oxidation:- Catalytic oxidation of 2-methyl-4-(methylthio)benzoic acid using hydrogen peroxide and acetic acid [2].
Table 2: Synthesis Method Comparison
Method | Yield | Purity Advantage | Catalyst System |
---|---|---|---|
Halogenation-Cyanoalkylation | 85–90% | Low dinitro impurities | Na₂WO₄/H₂O₂ |
Direct Methyl Oxidation | 75–80% | Fewer steps | CH₃COOH/H₂O₂ |
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4